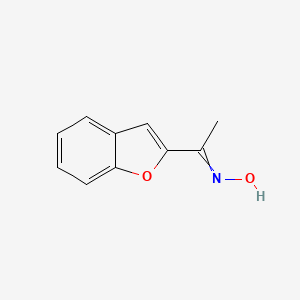

1-Benzofuran-2-yl-ethanone oxime

説明

1-Benzofuran-2-yl-ethanone oxime is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of 1-benzofuran-2-yl-ethanone oxime derivatives in cancer treatment. In a screening study, this compound demonstrated significant cytotoxicity against the HeLa cancer cell line, with some derivatives reducing cell viability to below 20% at concentrations between 100–250 μg/mL. Notably, another derivative showed an effective concentration (EC50) of approximately 7 μg/mL against multiple cancer cell lines including A549 and Caco-2 .

Antimicrobial Properties

The compound exhibits promising antimicrobial activity. Research indicates that various derivatives of this compound possess antifungal and antibacterial properties. For instance, certain oxime ethers derived from this compound have shown effectiveness against Candida species and other pathogenic microorganisms . The broad-spectrum activity suggests its potential as a lead compound for developing new antimicrobial agents.

Study on Cytotoxicity

In a detailed study on the cytotoxic effects of this compound derivatives, researchers synthesized a series of compounds and evaluated their activity against various cancer cell lines. The results indicated that specific structural modifications significantly enhanced their anticancer potency, particularly in targeting the HeLa cell line .

Antimicrobial Efficacy

Another investigation focused on the synthesis of O-benzyl derivatives of this compound. These compounds were tested for their antimicrobial efficacy against a range of bacterial strains. The findings revealed notable activity, especially against Gram-positive bacteria, suggesting that these derivatives could serve as potential candidates for antibiotic development .

Material Science Applications

Beyond biological applications, this compound has been explored for its utility in material sciences. Its unique chemical structure allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. This application is still under investigation but shows promise for future developments in advanced materials .

化学反応の分析

3.1. Oxidation Reactions

1-Benzofuran-2-yl-ethanone oxime can undergo oxidation reactions, where it is converted into various derivatives. For instance, oxidation using reagents like potassium permanganate can lead to the formation of corresponding ketones or carboxylic acids depending on the reaction conditions.

3.2. Palladium-Catalyzed Reactions

Recent studies have highlighted the use of palladium-catalyzed reactions involving this compound. These reactions include oxidative C–H coupling, which facilitates the formation of more complex structures from simpler starting materials:

This method has been shown to produce a variety of substituted benzofurans efficiently, demonstrating the versatility of the compound in synthetic organic chemistry .

3.3. Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit notable antimicrobial activity. For example, modifications to the oxime group can enhance biological efficacy against certain pathogens:

| Compound | Activity | Reference |

|---|---|---|

| O-benzyl (benzofuran-2-yl)ethanone ether oximes | Significant antimicrobial activity | |

| O-(4-bromobenzyl)oxime | Notable activity against bacteria |

These findings suggest that structural variations can lead to compounds with enhanced pharmacological properties.

Structural Characterization

The structural elucidation of this compound and its derivatives is typically performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For instance, X-ray analysis has revealed that certain derivatives maintain a nearly planar structure with specific torsional angles that influence their reactivity and interaction with biological targets .

特性

分子式 |

C10H9NO2 |

|---|---|

分子量 |

175.18 g/mol |

IUPAC名 |

N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C10H9NO2/c1-7(11-12)10-6-8-4-2-3-5-9(8)13-10/h2-6,12H,1H3 |

InChIキー |

ODADWVAESHXVQX-UHFFFAOYSA-N |

正規SMILES |

CC(=NO)C1=CC2=CC=CC=C2O1 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。